molecular formula C14H11Cl2N3O B3249812 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol CAS No. 197584-46-6

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

Cat. No. B3249812
CAS RN: 197584-46-6
M. Wt: 308.2 g/mol
InChI Key: XPHFPCWFIHVPPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with substituted benzyl chloride compounds. The process likely proceeds through nucleophilic substitution reactions, resulting in the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol consists of an indazole ring with an amino group (NH₂) at position 5, a dichlorobenzyl group (3,4-dichlorobenzyl) attached to the indazole ring, and a hydroxyl group (OH) at position 3 . The compound’s molecular formula is C₁₀H₉Cl₂N₅O.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 222–224°C .

Scientific Research Applications

Antispermatogenic Activity

Research dating back to 1976 by Corsi and Palazzo explored the antispermatogenic activity of derivatives similar to 5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol. They synthesized halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, studying their effects on testicular weight and spermatogenesis inhibition. Several derivatives, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which were screened for their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Crystal Structure Studies

A study by Hu Yong-zhou in 2008 focused on the crystal structure of a similar compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid. The research aimed to stabilize the compound through crystallization and improve its bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Future Directions

  • Biological Activity : Investigate its potential as an antitumor agent, considering its structural features and related compounds .

properties

IUPAC Name

5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-11-3-1-8(5-12(11)16)7-19-13-4-2-9(17)6-10(13)14(20)18-19/h1-6H,7,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHFPCWFIHVPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 2
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 3
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 4
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 5
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol
Reactant of Route 6
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol

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